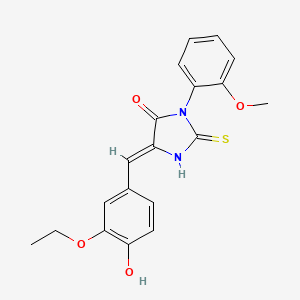

![molecular formula C18H24N4O2 B5556716 1-环丙基-4-{[4-(2-甲基-4-吡啶基)-1-哌嗪基]羰基}-2-吡咯烷酮](/img/structure/B5556716.png)

1-环丙基-4-{[4-(2-甲基-4-吡啶基)-1-哌嗪基]羰基}-2-吡咯烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

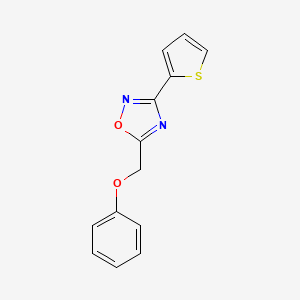

The synthesis of complex molecules like 1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone often involves multi-step reactions, starting from basic chemical structures to the final complex form. Techniques such as donor-acceptor cyclopropane or cyclobutane treatment with 1,3,5-triazinanes under the catalysis of MgI2 have been utilized to access pyrrolidines and piperidines efficiently (Garve, Kreft, Jones, & Werz, 2017). Such synthetic approaches highlight the flexibility in crafting cyclopropyl and pyrrolidinone frameworks, which are central to the molecular structure of the compound .

Molecular Structure Analysis

Understanding the molecular structure of 1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone involves analyzing its cyclopropyl and pyrrolidinone rings, and how substituents like the 2-methyl-4-pyridinyl group and the piperazine moiety influence its three-dimensional conformation and chemical reactivity. Studies involving similar structures have shown that the presence of these groups can significantly impact the molecule's conformational preference and its interaction with biological targets (Wu, Toppet, Compernolle, & Hoornaert, 2000).

Chemical Reactions and Properties

The compound's ability to undergo various chemical reactions, including carbonylation and nucleophilic substitutions, underscores its versatility. For instance, N-(2-pyridinyl)piperazines have been shown to undergo novel carbonylation reactions in the presence of catalytic amounts of Rh4(CO)12, leading to significant structural modifications that could be analogous to reactions this compound might undergo (Ishii, Chatani, Kakiuchi, & Murai, 1997).

科学研究应用

拓扑异构酶 II 抑制

1-环丙基衍生物因其对哺乳动物拓扑异构酶 II (topo II) 的活性而被研究,拓扑异构酶 II 是 DNA 复制和细胞分裂的关键酶。一种化合物尤其显示出与 topo II 的相互作用,表现出适度的体外细胞毒性和针对某些癌细胞的体内活性。这突显了这些化合物在癌症研究和治疗中的潜在用途 (Wentland 等人,1993)。

合成应用

相关的环丙基化合物已用于羟基吡咯利啶和吲哚利啶的合成,从而形成对细胞增殖抑制剂和细胞-细胞粘附抑制剂感兴趣的化合物。此合成路线提供了获得广泛的生物活性分子的途径 (Kondakal 等人,2012)。

抗菌剂

与 1-环丙基-4-{[4-(2-甲基-4-吡啶基)-1-哌嗪基]羰基}-2-吡咯烷酮相关的化合物已在 C-7 位置合成,产生表现出有效抗菌活性的衍生物。这包括对萘啶衍生物作为抗菌剂的研究,证明了环丙基部分在促进抗菌功效方面的多功能性 (Miyamoto 等人,1987)。

DNA 络合和转染

与环丙基吡咯烷酮化合物相关的具有胺末端基团的磷树枝状大分子已被合成,并已显示出与 DNA 相互作用,形成促进基因传递的复合物。这些树枝状大分子表现出低细胞毒性,并且在转染实验中很有效,表明它们在基因治疗应用中的潜力 (Padié 等人,2009)。

区域选择性合成

利用吡咯烷酮和相关的环丙基化合物的金属催化的环扩张羰基化反应已被用于哌啶酮的区域选择性合成。该方法突出了环丙基在促进新的合成途径中的作用,为构建复杂杂环结构提供了新的方法 (Wang & Alper,1992)。

属性

IUPAC Name |

1-cyclopropyl-4-[4-(2-methylpyridin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-13-10-16(4-5-19-13)20-6-8-21(9-7-20)18(24)14-11-17(23)22(12-14)15-2-3-15/h4-5,10,14-15H,2-3,6-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMQZLJDCSNNRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)

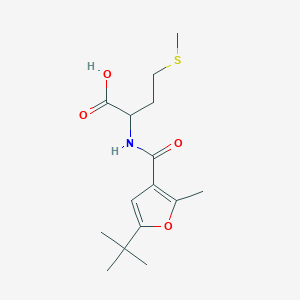

![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)

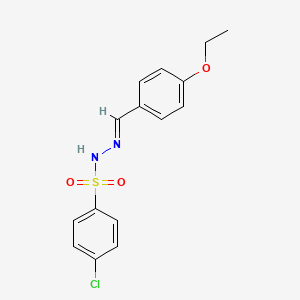

![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)

![2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B5556683.png)

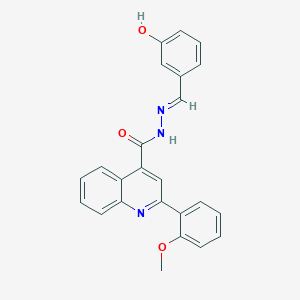

![N-methyl-N-(5-quinolinylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5556692.png)

![4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5556721.png)

![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)

![6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)